molecular formula C12H18O4 B14609397 Dodecane-2,4,9,11-tetrone CAS No. 58816-11-8

Dodecane-2,4,9,11-tetrone

Cat. No.: B14609397
CAS No.: 58816-11-8
M. Wt: 226.27 g/mol
InChI Key: SXLIQMIWVJOKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecane-2,4,9,11-tetrone (C₁₂H₁₆O₄) is a linear aliphatic compound featuring four ketone groups at positions 2, 4, 9, and 11 on a dodecane backbone. The tetrone functional groups confer high electrophilicity, enabling participation in cycloadditions, condensations, and other carbonyl-driven reactions .

Properties

CAS No.

58816-11-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dodecane-2,4,9,11-tetrone

InChI

InChI=1S/C12H18O4/c1-9(13)7-11(15)5-3-4-6-12(16)8-10(2)14/h3-8H2,1-2H3

InChI Key

SXLIQMIWVJOKLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCCCC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecane-2,4,9,11-tetrone can be achieved through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation of the desired positions .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that enhance the efficiency and yield of the compound. For instance, the use of metal catalysts such as palladium or platinum can facilitate the selective oxidation of dodecane in a continuous flow reactor, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dodecane-2,4,9,11-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecane-2,4,9,11-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecane-2,4,9,11-tetrone involves its interaction with various molecular targets. The ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Structural Features of Dodecane-2,4,9,11-tetrone and Analogs

Compound Name Backbone Functional Groups Substituents Key Features Reference
This compound Linear C₁₂ Four ketones (tetrone) None Linear, aliphatic, high reactivity N/A
4,9-Dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone Cyclic C₁₀ Four ketones, two ether oxygens None Fused tricyclic system, polar
1,6-Dimethyl-4,9-dioxatricyclo[5.3.0.0²⁶]decane-3,5,8,10-tetrone Cyclic C₁₀ Four ketones, two ether oxygens Methyl groups at C1, C6 Enhanced hydrophobicity, steric effects
6-Hydroxy-9-oxo-2,4,10-tris(trifluoromethyl)-3,11,12-trioxatetracyclo[5.2.1.0²,⁶.0⁴,¹⁰]dodecane Tetracyclic C₁₂ Ketone, hydroxyl, three CF₃ groups Fluorinated substituents High electronegativity, thermal stability

Key Observations :

  • Backbone Flexibility : this compound’s linear structure contrasts with cyclic analogs (e.g., decane-based tricyclic systems in ), which exhibit restricted conformational mobility and increased ring strain.
  • Electronic Effects : Fluorinated derivatives (e.g., ) demonstrate enhanced electrophilicity and stability due to fluorine’s electron-withdrawing nature.

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Analogues

Property This compound 4,9-Dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone Fluorinated Tetracyclic Derivative
Polarity Moderate (aliphatic) High (polar ethers) Low (CF₃ groups)
Solubility Low in water Moderate in polar solvents High in organic solvents
Thermal Stability Moderate High (rigid cyclic structure) Very high (fluorine substitution)
Reactivity with Nucleophiles High (four ketones) Moderate (steric hindrance) Low (electron-deficient CF₃ groups)

Notes:

  • Cyclic tetrones () exhibit higher melting points due to crystalline packing, while fluorinated derivatives () likely have lower solubility in aqueous media.
  • The linear dodecane tetrone may serve as a flexible linker in polymer chemistry, contrasting with rigid cyclic systems used in electronic materials (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.